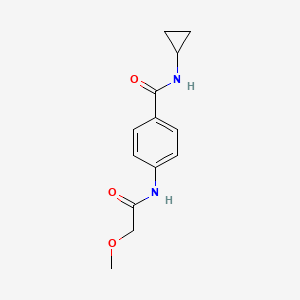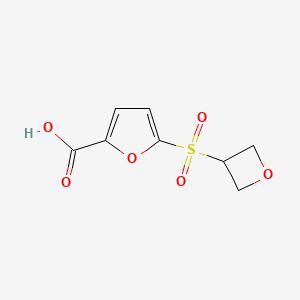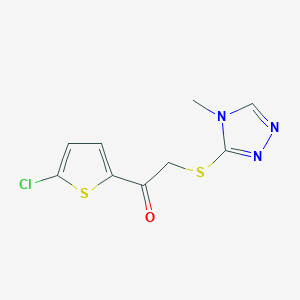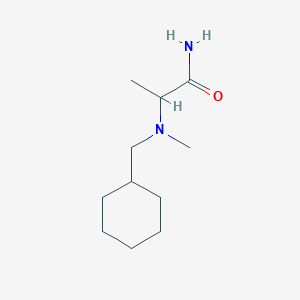
2-((Cyclohexylmethyl)(methyl)amino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Cyclohexylmethyl)(methyl)amino)propanamide is an organic compound with the molecular formula C11H22N2O It is characterized by the presence of a cyclohexylmethyl group, a methyl group, and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Cyclohexylmethyl)(methyl)amino)propanamide typically involves the reaction of cyclohexylmethylamine with methylamine and a suitable acylating agent such as propanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclohexylmethylamine + Methylamine + Propanoyl Chloride → this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-((Cyclohexylmethyl)(methyl)amino)propanamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides or other oxidation products.
- Reduction : Reduction reactions can convert the amide group to an amine group.
- Substitution : The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
- Substitution : Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
- Oxidation : Formation of cyclohexylmethyl ketone or other oxidized derivatives.
- Reduction : Formation of 2-((Cyclohexylmethyl)(methyl)amino)propanamine.
- Substitution : Formation of substituted amides or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((Cyclohexylmethyl)(methyl)amino)propanamide has several applications in scientific research:
- Chemistry : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
- Biology : Investigated for its potential biological activity and interactions with biomolecules.
- Medicine : Explored for its potential therapeutic properties and as a precursor for drug development.
- Industry : Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-((Cyclohexylmethyl)(methyl)amino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds:
- 2-((Cyclohexylmethyl)(methyl)amino)butanamide
- 2-((Cyclohexylmethyl)(methyl)amino)pentanamide
- 2-((Cyclohexylmethyl)(methyl)amino)hexanamide
Uniqueness: 2-((Cyclohexylmethyl)(methyl)amino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H22N2O |
|---|---|
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
2-[cyclohexylmethyl(methyl)amino]propanamide |
InChI |
InChI=1S/C11H22N2O/c1-9(11(12)14)13(2)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H2,12,14) |
Clave InChI |
GXOCJACVCNPLGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N)N(C)CC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


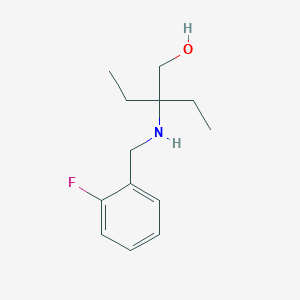
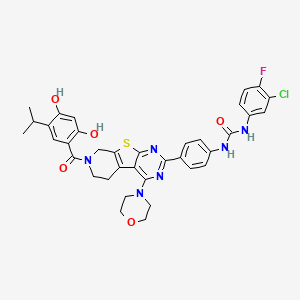
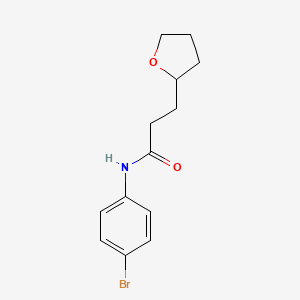
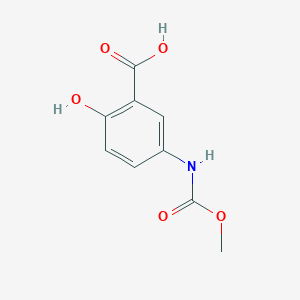



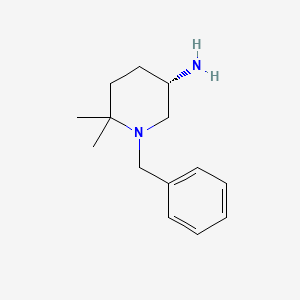
![2,6-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14898248.png)
